molecular formula C16H19BN2O2 B14769173 4-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

4-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B14769173
M. Wt: 282.1 g/mol
InChI Key: QMSVCFMSRSXMSL-UHFFFAOYSA-N
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Description

4-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a phenyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with a boronic ester. One common method includes the Suzuki-Miyaura coupling reaction, where a halogenated pyrimidine reacts with a phenylboronic acid pinacol ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form phenols.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester site.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Phenylpyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction, which is catalyzed by palladium complexes. This reaction mechanism is crucial for the synthesis of various organic compounds and materials .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar in structure but lacks the pyrimidine ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a pyrimidine ring.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features an isopropoxy group instead of a phenyl group.

Uniqueness

4-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the presence of both a pyrimidine ring and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

Molecular Formula

C16H19BN2O2

Molecular Weight

282.1 g/mol

IUPAC Name

4-phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)14-10-13(18-11-19-14)12-8-6-5-7-9-12/h5-11H,1-4H3

InChI Key

QMSVCFMSRSXMSL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=N2)C3=CC=CC=C3

Origin of Product

United States

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